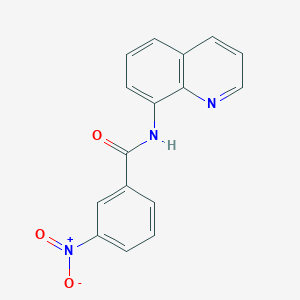

3-nitro-N-(quinolin-8-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-302159 是一种新型化合物,以其作为血管内皮生长因子受体 2 抑制剂的作用而闻名。

准备方法

合成路线及反应条件

WAY-302159 的合成涉及多个步骤,从市售起始原料开始。合成路线通常包括通过硝化、还原和酰胺形成等各种有机反应形成关键中间体。 具体的反应条件,如温度、溶剂和催化剂,经过优化以实现高收率和纯度 .

工业生产方法

WAY-302159 的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺涉及使用工业反应器和连续流系统,以确保质量一致和效率。 质量控制措施,包括色谱法和光谱法,用于监测最终产品的纯度和成分 .

化学反应分析

反应类型

WAY-302159 经历了几种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种官能团取代一种官能团。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂。 反应条件如温度、pH 值和溶剂选择对于优化这些反应至关重要 .

主要产品

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生硝基衍生物,而还原可能产生胺衍生物。 取代反应会导致各种官能化产物 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has shown that quinoline derivatives, including 3-nitro-N-(quinolin-8-yl)benzamide, exhibit promising anticancer properties. For instance, studies have indicated that quinoline-based compounds can act as effective chemotherapeutic agents due to their ability to interact with DNA and inhibit tumor growth. The compound's ability to form metal chelates enhances its biological activity, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the formation of stable complexes with metal ions. These metal complexes can interact with biological macromolecules, leading to cytotoxic effects on cancer cells. For example, the coordination of this compound with transition metals such as ruthenium has been studied for its potential to enhance therapeutic efficacy .

Coordination Chemistry

Metal Chelation Properties

this compound serves as a bidentate ligand in coordination chemistry. Its ability to chelate metal ions allows for the formation of polynuclear complexes, which have been explored for their stability and reactivity. For instance, when coordinated with yttrium(III) and silicon(II), the compound forms stable chelates that are structurally characterized using X-ray crystallography .

Applications in Catalysis

The compound has been utilized as a ligand in catalysis, particularly in reactions involving C–H bond activation. Its derivatives have demonstrated effectiveness in facilitating various organic transformations, including ortho-selective acyloxylation reactions . The incorporation of this compound into organometallic complexes enhances their catalytic performance.

Photocatalytic Applications

Recent studies have highlighted the use of this compound in photocatalytic processes. The compound can be involved in visible-light photocatalyzed reactions, such as nitration processes where it acts as a substrate under mild conditions . This application showcases its versatility and potential for green chemistry practices.

Table 1: Summary of Research Findings on this compound

作用机制

WAY-302159 通过特异性抑制血管内皮生长因子受体 2 来发挥其作用。这种抑制阻断了参与血管生成的信息通路,从而阻止新血管的形成。 分子靶点包括受体的酪氨酸激酶结构域,这对其活性至关重要 .

相似化合物的比较

类似化合物

卡博替尼: 另一种血管内皮生长因子受体 2 抑制剂,具有更广泛的激酶抑制活性。

摩替沙尼二磷酸盐: 抑制多种受体,包括血管内皮生长因子受体 2、血小板衍生生长因子受体等。

福瑞替尼: 靶向血管内皮生长因子受体 2 和参与肿瘤生长的其他激酶.

独特性

WAY-302159 由于其对血管内皮生长因子受体 2 的高度特异性而独一无二,使其成为研究血管生成的有价值的工具,并且具有最小的脱靶效应。 这种特异性还增强了其作为治疗剂的潜力,与更广泛的激酶抑制剂相比,其副作用降低 .

生物活性

3-Nitro-N-(quinolin-8-yl)benzamide, a compound characterized by its unique molecular structure comprising a quinoline moiety and a nitro group attached to an amide, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₁N₃O₃. The compound features a quinoline ring system , which is known for diverse biological activities, and the nitro group significantly influences its chemical reactivity and biological properties. The specific arrangement of the nitro group adjacent to the quinoline structure may lead to distinct biological activities compared to structurally similar compounds.

Synthesis Methods

Various synthesis methods for this compound have been reported, often involving reactions between quinoline derivatives and nitro-substituted benzamides. The synthesis typically includes:

- Refluxing quinoline derivatives with appropriate nitro-substituted benzamides in solvents such as dichloromethane.

- Purification through recrystallization or chromatography to obtain pure compounds for biological evaluation.

Enzyme Inhibition

The compound's interactions with enzymes are also noteworthy. In vitro studies have demonstrated that compounds similar to this compound can inhibit various enzymes, including:

- Kinases : Compounds with quinoline structures often target kinases involved in signaling pathways critical for cell growth and proliferation.

- Acetylcholinesterase : Some derivatives have been evaluated for their inhibitory effects on this enzyme, which plays a role in neurotransmission.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of several quinoline derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong potency .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (Breast) |

| Compound B | 20 | HeLa (Cervical) |

| This compound (predicted) | <50 | Various |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to the ATP-binding sites of kinases due to its structural configuration, potentially leading to inhibition of kinase activity .

属性

CAS 编号 |

62802-77-1 |

|---|---|

分子式 |

C16H11N3O3 |

分子量 |

293.28 g/mol |

IUPAC 名称 |

3-nitro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11N3O3/c20-16(12-5-1-7-13(10-12)19(21)22)18-14-8-2-4-11-6-3-9-17-15(11)14/h1-10H,(H,18,20) |

InChI 键 |

IGPIXGIGDVQTEE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |

规范 SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。